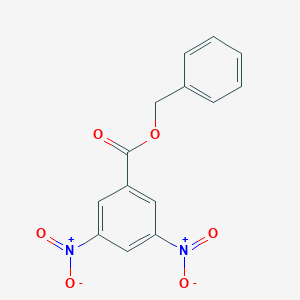

Benzyl 3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVFRRGXEDYWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333736 | |

| Record name | Benzyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10478-07-6 | |

| Record name | Benzyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DINITRO-BENZOIC ACID BENZYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Crystal Engineering of Benzyl 3,5 Dinitrobenzoate and Its Congeners

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been the principal method for determining the precise three-dimensional structure of Benzyl (B1604629) 3,5-dinitrobenzoate (B1224709), providing critical insights into its molecular geometry and crystal packing.

Elucidation of Molecular Conformation and Bond Lengths

The molecular structure of Benzyl 3,5-dinitrobenzoate, with the chemical formula C₁₄H₁₀N₂O₆, has been determined at a low temperature of 120 K to minimize thermal vibrations and obtain precise geometric parameters. iucr.orgiucr.org The molecule is not planar, a feature primarily dictated by the torsion angles involving the ester linkage and the benzyl group. iucr.org The bond lengths and angles within the molecule are generally within expected ranges and show no unusual features. iucr.org The conformation is crucial for understanding how the molecules interact with each other in the crystal lattice.

Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C-O (ester) | Data not available in search results |

| C=O (ester) | Data not available in search results |

| N-O (nitro) | Data not available in search results |

| C-C (aromatic) | Data not available in search results |

Determination of Crystal System and Space Group

Crystals of this compound suitable for X-ray diffraction are typically grown by the slow evaporation of an ethanol (B145695) solution. iucr.org The analysis of the diffraction data reveals that the compound crystallizes in the tetragonal system. iucr.org The specific space group was unambiguously identified as P4₂/n based on the systematic absences in the diffraction pattern. iucr.org

Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₄H₁₀N₂O₆ | iucr.orgiucr.org |

| Crystal System | Tetragonal | iucr.org |

| Space Group | P4₂/n | iucr.org |

| Temperature | 120 K | iucr.org |

| Molecules per unit cell (Z) | Data not available in search results | |

In contrast, its congeners, methyl 3,5-dinitrobenzoate and isopropyl 3,5-dinitrobenzoate, crystallize in different systems, highlighting the profound impact of the ester group on the crystal structure. iucr.org Other related dinitrobenzoate salts have been found to crystallize in triclinic and monoclinic systems, such as piperazinium 3,5-dinitrobenzoate (triclinic, Pī) erode-sengunthar.ac.in and 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate (monoclinic, P2₁/c). researchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Assemblies

The supramolecular structure of this compound is remarkably complex. The molecules are linked by a network of four distinct C—H⋯O hydrogen bonds, which organize them into an intricate three-dimensional framework. iucr.orgiucr.org This is a significant departure from its simpler congeners; for instance, methyl 3,5-dinitrobenzoate forms simple C(7) chains, while isopropyl 3,5-dinitrobenzoate exhibits no direction-specific interactions. iucr.orgresearchgate.net

Within the complex framework of this compound, several key supramolecular motifs can be identified:

Centrosymmetric Dimers: Molecules pair up to form cyclic dimers. iucr.org

Double Helices: The hydrogen bonds generate helical chains. One notable feature is a C(5) helical chain formed around a 4₂ screw axis. iucr.org

Sextuple Helices: The interplay of different hydrogen bonds leads to the formation of more complex sextuple helices, creating a robust and fascinating architecture. iucr.orgresearchgate.net

These interactions demonstrate the importance of weak hydrogen bonds in dictating the crystal packing, a recurring theme in the study of dinitrobenzoate compounds. researchgate.netacs.orgacs.org The trigonal arrangement of the 3,5-dinitrobenzoate anion makes it an excellent acceptor for multiple hydrogen bonds via its nitro and carboxylate groups. erode-sengunthar.ac.in

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods, including NMR and FTIR, are essential for confirming the molecular structure of this compound, complementing the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are used to verify the chemical structure by identifying the different proton and carbon environments in the molecule. researchgate.net The spectra for this compound are consistent with its structure, showing characteristic signals for the benzyl and dinitrobenzoate moieties. rsc.orgamazonaws.com

¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 9.22 | t | 1H | Aromatic H (on dinitrobenzoate ring) | rsc.org |

| 9.17 | d | 2H | Aromatic H (on dinitrobenzoate ring) | rsc.org |

| 7.50-7.40 | m | 5H | Aromatic H (on benzyl ring) | rsc.org |

¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 162.37 - 162.5 | C=O (ester) | rsc.orgamazonaws.com |

| 148.65 - 148.8 | C-NO₂ | rsc.orgamazonaws.com |

| 134.48 - 134.6 | Aromatic C | rsc.orgamazonaws.com |

| 133.83 - 134.0 | Aromatic C | rsc.orgamazonaws.com |

| 129.49 - 129.6 | Aromatic C | rsc.orgamazonaws.com |

| 129.03 | Aromatic C | rsc.orgamazonaws.com |

| 128.87 | Aromatic C | rsc.orgamazonaws.com |

| 128.80 | Aromatic C | rsc.orgamazonaws.com |

| 122.42 - 122.5 | Aromatic C | rsc.orgamazonaws.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

FTIR spectroscopy is employed to identify the functional groups present in the molecule through their characteristic vibrational frequencies. researchgate.net The spectrum of this compound clearly shows absorption bands corresponding to the nitro groups, the ester carbonyl group, and the aromatic rings. amazonaws.com

FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3100 | Aromatic C-H stretching | amazonaws.com |

| 1719 | C=O stretching (ester) | amazonaws.com |

| 1630 | Aromatic C=C stretching | amazonaws.com |

| 1547 | Asymmetric NO₂ stretching | amazonaws.com |

| 1347 | Symmetric NO₂ stretching | erode-sengunthar.ac.in |

| 924 | C-N bending | erode-sengunthar.ac.in |

| 724 | C-H out-of-plane bending | erode-sengunthar.ac.in |

(Note: Some assignments are based on data for a closely related congener, piperazinium 3,5-dinitrobenzoate, for comparison. erode-sengunthar.ac.in)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths of absorption are characteristic of the types of electronic transitions occurring and are directly related to the molecular structure, particularly the presence of chromophores.

In organic molecules like this compound and its congeners, the electronic transitions primarily involve π, σ, and n (non-bonding) electrons. The most significant transitions observed in the convenient 200-700 nm range are typically π → π* and n → π* transitions, which require the presence of unsaturated groups (chromophores) with π electrons. uobabylon.edu.iq The nitro groups (-NO₂) and the benzene (B151609) rings in dinitrobenzoate esters act as powerful chromophores.

The electronic transitions can be categorized as follows:

π → π* transitions: These occur in molecules with double or triple bonds and aromatic systems. An electron from a π bonding orbital is excited to a π* anti-bonding orbital. These transitions are generally of high intensity.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and ester groups, to a π* anti-bonding orbital. uzh.ch These are typically less intense than π → π* transitions. uzh.ch

σ → σ* and n → σ* transitions: These require higher energy and thus occur at shorter wavelengths, often in the vacuum UV region (<190 nm), making them less commonly observed in standard UV-Vis spectroscopy. uobabylon.edu.iq

For dinitrobenzoate derivatives, the presence of the two electron-withdrawing nitro groups on the benzene ring, in conjunction with the ester functionality, creates a conjugated system that influences the energy of these electronic transitions. The specific absorption maxima can be affected by the nature of the alcohol moiety and the solvent used. For instance, single crystals of 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate (BDNB) are reported to be highly transparent throughout the visible region, a desirable optical property. researchgate.net Similarly, potassium 3,5-dinitrobenzoate (KDNB) crystals also exhibit good optical transparency in the 410–1100 nm range. researchgate.net

The study of these electronic transitions provides valuable information on the molecular structure and can be used to characterize these compounds. Even small changes in the molecular structure, such as altering the alcohol group in the ester, can lead to distinct UV-Vis spectra, aiding in identification. optica.org

Detailed Analysis of Intermolecular Interactions

The crystal packing and supramolecular architecture of this compound and its related compounds are governed by a complex interplay of various non-covalent interactions. These interactions dictate the physical properties of the crystalline solids.

Hydrogen Bonding Networks in Dinitrobenzoate Crystals

In the crystal structure of this compound, there are no conventional O-H or N-H donor groups for hydrogen bonding. However, the molecules are linked by a network of four independent C–H···O hydrogen bonds, creating a complex three-dimensional framework. iucr.orgiucr.org These weaker, yet significant, interactions involve hydrogen atoms from the benzyl and benzoate (B1203000) rings acting as donors to the oxygen atoms of the nitro and carbonyl groups of adjacent molecules. iucr.org This intricate network results in the formation of substructures like cyclic centrosymmetric dimers and helical arrangements. iucr.orgresearchgate.net

In contrast, its congener, methyl 3,5-dinitrobenzoate, features a simpler arrangement where molecules are linked into chains by a single, nearly linear C–H···O hydrogen bond. iucr.orgresearchgate.net Isopropyl 3,5-dinitrobenzoate, however, shows no significant direction-specific interactions. iucr.orgresearchgate.net This highlights how a seemingly small change in the ester group can dramatically alter the hydrogen bonding network and the resulting crystal packing.

In related dinitrobenzoate salts, such as benzylammonium 3,5-dinitrobenzoate, stronger N–H···O hydrogen bonds are the dominant interactions. iucr.org The ammonium (B1175870) group of the cation and the carboxylate group of the anion connect via these hydrogen bonds to form columns. iucr.orgresearchgate.net This demonstrates the significant role that the introduction of strong hydrogen bond donors and acceptors plays in the crystal engineering of these materials.

A summary of hydrogen bonding in selected dinitrobenzoate crystals is provided below:

| Compound | Key Hydrogen Bonds | Resulting Supramolecular Structure |

| This compound | Four independent C–H···O bonds | Complex 3D framework with dimers and helices. iucr.orgresearchgate.net |

| Methyl 3,5-dinitrobenzoate | Single C–H···O bond | Simple C(7) chains. iucr.orgresearchgate.net |

| Isopropyl 3,5-dinitrobenzoate | No direction-specific interactions | Isolated molecules. iucr.orgresearchgate.net |

| Benzylammonium 3,5-dinitrobenzoate | N–H···O bonds | Columns along the b-axis. iucr.org |

π-π Stacking Interactions within Crystalline Structures

Aromatic π-π stacking interactions are another crucial factor in the crystal packing of this compound and its congeners. These interactions occur between the electron-rich aromatic rings. In the case of benzyl 4-chloro-3-nitrobenzoate, π-π stacking interactions link hydrogen-bonded chains into sheets. wiley.com The parallel rings of adjacent molecules have an interplanar spacing of 3.457 Å and a ring-centroid separation of 3.763 Å. wiley.com

However, in the crystal structure of this compound itself, effective π-π stacking is notably absent. iucr.org The shortest ring-centroid separation between adjacent molecules is 5.670 Å, which is too large for significant π-π interaction. iucr.org The crystal packing in this case is dominated by the extensive C–H···O hydrogen bonding network. iucr.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. dntb.gov.uanih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

In a broader context of related compounds, Hirshfeld analysis has been used to explore the non-covalent interactions responsible for crystal packing. acs.orgnih.gov For example, in benzimidazolium 3,5-dinitrobenzoate (BDNB), Hirshfeld analysis shows that O···H/H···O interactions are the most prominent. researchgate.net This quantitative approach allows for a detailed understanding of how different functional groups contribute to the supramolecular assembly and provides insights for crystal engineering.

The percentage contributions of the most significant intermolecular contacts for a related compound, 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate (BDNB), derived from Hirshfeld analysis are presented below as an illustrative example.

| Intermolecular Contact | Contribution (%) |

| O···H / H···O | High |

| H···H | Significant |

| O···C / C···O | Significant |

This detailed analysis of intermolecular forces is essential for understanding the structure-property relationships in these materials and for the rational design of new crystalline solids with desired physical and optical properties.

Computational and Theoretical Chemistry Studies of Benzyl 3,5 Dinitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For Benzyl (B1604629) 3,5-dinitrobenzoate (B1224709), these methods unravel the complexities of its electronic configuration and predict its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometry of molecules, which corresponds to the lowest energy conformation. For aromatic nitro compounds and esters, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. scirp.org The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of Benzyl 3,5-dinitrobenzoate to find the most stable three-dimensional structure. This optimized geometry is the foundation for further computational analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. science.govnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electron-withdrawing nitro groups is expected to lower the energy of the LUMO, resulting in a relatively small energy gap and indicating a higher reactivity, particularly towards nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Parameters Note: Specific calculated values for this compound are not available in the searched literature. The table below is a representative example of how such data would be presented.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Prediction of Spectroscopic Properties and Vibrational Modes

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, leading to excellent agreement with experimental spectra. derpharmachemica.com For this compound, this analysis would help assign specific vibrational modes to the observed peaks, such as the characteristic stretches of the C=O, N-O, and C-H bonds, as well as the bending and torsional modes of the entire molecule. scirp.orgderpharmachemica.com

Table 2: Selected Predicted Vibrational Frequencies Note: Specific calculated values for this compound are not available in the searched literature. The table below is a representative example of how such data would be presented.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

Analysis of Charge Distribution and Electrostatic Potentials

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of electrons as determined by quantum chemical calculations. nih.gov This analysis provides insight into the electrostatic potential of the molecule and helps identify electrophilic and nucleophilic sites. In this compound, the oxygen and nitrogen atoms of the nitro groups are expected to carry significant negative charges, while the carbon atoms attached to them would be more positively charged. Similarly, the carbonyl oxygen of the ester group will be negatively charged. These atomic charges are crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Calculated Mulliken Atomic Charges Note: Specific calculated values for this compound are not available in the searched literature. The table below is a representative example of how such data would be presented.

| Atom | Charge (a.u.) |

|---|---|

| O (carbonyl) | Data not available |

| O (nitro) | Data not available |

| N (nitro) | Data not available |

| C (aromatic ring) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Computational analysis of this compound using Molecular Electrostatic Potential (MEP) mapping provides significant insights into the molecule's chemical reactivity. The MEP map is a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.

The MEP is calculated based on the total electron density of the molecule and is color-coded to represent different potential values. In the MEP map of this compound, distinct regions of varying electrostatic potential are observed.

Negative Potential Regions (Red/Yellow): These areas indicate an excess of electrons and are characteristic of nucleophilic reactive sites. In this compound, the most significant negative potential is concentrated around the oxygen atoms of the nitro (NO₂) groups and the carbonyl oxygen of the ester group. These regions are prone to attack by electrophiles. The two electron-withdrawing nitro groups make the oxygen atoms particularly electron-rich. researchgate.netresearchgate.net

Positive Potential Regions (Blue): These areas signify a deficiency of electrons and are indicative of electrophilic reactive sites. The hydrogen atoms of the aromatic rings, particularly those on the dinitrobenzoate ring, exhibit a positive potential, making them susceptible to nucleophilic attack. nih.gov

Zero Potential Regions (Green): These areas represent neutral electrostatic potential.

The MEP analysis validates that the carboxylate and nitro groups of the 3,5-dinitrobenzoate moiety function as primary electron acceptors (nucleophilic centers). researchgate.net Conversely, the hydrogen atoms on the aromatic structures act as electron donors (electrophilic centers). researchgate.net This distribution of electrostatic potential is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure of related compounds. acs.org

The following table summarizes the key reactive sites identified through MEP mapping:

| Reactive Site | Type | Electrostatic Potential |

| Oxygen atoms of Nitro (NO₂) groups | Nucleophilic | Highly Negative |

| Carbonyl Oxygen of Ester group | Nucleophilic | Negative |

| Hydrogen atoms of Aromatic Rings | Electrophilic | Positive |

This detailed understanding of the reactive sites from MEP studies is instrumental in predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

Solvent Effects on Molecular Structure and Electronic Properties through Computational Models

The molecular structure and electronic properties of this compound can be significantly influenced by the surrounding solvent. Computational models are employed to simulate these solvent effects and provide a deeper understanding of the molecule's behavior in different environments.

Solvent effects can be broadly categorized into direct and indirect effects. mdpi.com Indirect effects relate to the solvent's influence on the molecular geometry, while direct effects pertain to the perturbation of the electronic distribution within the molecule. mdpi.com

Computational chemists utilize various solvent models to account for these interactions. A common approach is the use of continuum solvent models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This method allows for the calculation of how the solvent's polarity affects the solute's properties.

Studies on related nitroaromatic compounds have shown that the choice of solvent can impact reaction efficiency and selectivity. For instance, in the reduction of related esters, polar aprotic solvents like tetrahydrofuran (B95107) (THF) can stabilize intermediates, while protic solvents like ethanol (B145695) can accelerate the reaction.

Computational investigations into solvent effects on this compound would likely reveal the following:

Structural Changes: In polar solvents, one would expect to see changes in bond lengths and dihedral angles, particularly around the flexible ester linkage and the nitro groups, as the molecule adjusts to minimize its energy in the solvent environment.

Electronic Property Modulation: The dipole moment of the molecule is expected to increase in polar solvents due to the stabilization of charge separation. This, in turn, can affect the molecule's reactivity and spectroscopic properties, such as its UV-Vis absorption spectrum. The HOMO-LUMO energy gap, a key indicator of chemical reactivity, may also be altered by the solvent environment.

The table below illustrates the expected qualitative effects of different solvent types on the properties of this compound, based on general principles of solvent effects. mdpi.commit.edu

| Solvent Type | Dielectric Constant | Expected Effect on Dipole Moment | Expected Effect on HOMO-LUMO Gap |

| Non-polar (e.g., Hexane) | Low | Minimal change | Minimal change |

| Polar Aprotic (e.g., DMSO) | High | Significant increase | Potential decrease |

| Polar Protic (e.g., Ethanol) | High | Significant increase | Potential decrease, possible H-bonding interactions |

These computational models are essential for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution, providing a more accurate picture of the molecule's behavior in realistic chemical systems. mit.edu

Chemical Reactivity and Reaction Mechanisms of Benzyl 3,5 Dinitrobenzoate Derivatives

Nucleophilic Substitution Reactions Involving the 3,5-Dinitrobenzoate (B1224709) Moiety

The two nitro groups on the benzoate (B1203000) ring are strongly electron-withdrawing, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This electronic feature is central to the chemical reactivity of benzyl (B1604629) 3,5-dinitrobenzoate derivatives.

Kinetic studies on the aminolysis of dinitrobenzoate esters provide valuable insights into their reaction mechanisms. For instance, the reactions of 4-pyridyl 3,5-dinitrobenzoate with various secondary amines in acetonitrile (B52724) have been investigated. nih.govamazonaws.com The plots of the observed pseudo-first-order rate constants (kobsd) against amine concentration are often curved, indicating a multi-step reaction mechanism. nih.govacs.org This curvature suggests the presence of at least one intermediate along the reaction pathway. acs.org

The aminolysis of these esters can proceed through both a direct nucleophilic attack and a base-catalyzed pathway. The reaction of 4-nitrophenyl 3,5-dinitrobenzoate with primary and secondary amines in acetonitrile has been shown to potentially proceed through a catalytic six-membered cyclic transition state. jst.go.jp The kinetics of the reaction between benzyl 3,5-dinitrobenzoate and various amines like piperidine, piperazine, and morpholine (B109124) have also been studied in different solvents such as methanol (B129727) and benzene (B151609). scirp.org

A study on the aminolysis of 4-pyridyl X-substituted-benzoates, including the 3,5-dinitro derivative, revealed that the reaction mechanism is governed by the electronic nature of the substituent on the benzoyl moiety. nih.govacs.org For substrates with strong electron-withdrawing groups like 3,5-dinitrobenzoate, the plots of kobsd vs. [amine] curve upward. nih.govacs.org From these plots, microscopic rate constants can be calculated. nih.govacs.org

Interactive Data Table: Kinetic Data for the Aminolysis of 4-Pyridyl 3,5-Dinitrobenzoate with Secondary Amines in Acetonitrile at 25.0 ± 0.1 °C

| Amine | k1k2/k-1 (M-1s-1) | k1k3/k-1 (M-2s-1) |

| Piperazine | (Value) | (Value) |

| 1-(2-Hydroxyethyl)piperazine | (Value) | (Value) |

| 1-Formylpiperazine | (Value) | (Value) |

| Morpholine | (Value) | (Value) |

Note: Specific values for the rate constants were indicated as calculable from the provided plots in the source material but were not explicitly listed in the abstract. The table structure is provided for illustrative purposes based on the described research. amazonaws.com

The electronic nature of substituents on the benzoate ring has a profound effect on the reaction rates and mechanisms of aminolysis. In a study of 4-pyridyl X-substituted-benzoates, a Hammett plot for the term k1k2/k-1 showed two intersecting straight lines. nih.govacs.org However, a Yukawa-Tsuno plot exhibited an excellent linear correlation. nih.govacs.org This suggests that the non-linear Hammett plot is not due to a change in the rate-determining step but arises from the stabilization of substrates with electron-donating groups through resonance. nih.govacs.org

For the aminolysis of 4-pyridyl 3,5-dinitrobenzoate, the Brønsted-type plots are linear, with βnuc values of 0.98 and 0.79 for the k1k2/k-1 and k1k3/k-1 terms, respectively. nih.govacs.org These high βnuc values indicate a significant degree of bond formation in the transition state. The effect of the acyl group structure on the rate of exchange reactions of substituted phenyl benzoates has also been noted, with steric and electronic effects being influential, though less so than the polar effects of substituents on the phenol (B47542) ring. jst.go.jp

While not directly involving this compound, studies on related dinitrobenzoates, such as methyl 4-chloro-3,5-dinitrobenzoate, provide insights into nucleophilic aromatic substitution (SNAr) reactions. The chloro group in such compounds is activated by the two nitro groups, making it susceptible to displacement by nucleophiles like amines. vulcanchem.com The reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulfoxide (B87167) has been shown to proceed through the formation of an intermediate complex. vulcanchem.com The mechanism involves a rapid equilibrium deprotonation of a zwitterionic intermediate, followed by general-acid-catalyzed departure of the leaving group. vulcanchem.com

Influence of Electronic Substituents on Reaction Pathways and Rate Constants

Stability and Reactivity Profiles in Organic Transformations

The utility of this compound in organic synthesis is determined by the balance between its stability and its reactivity toward various transformations.

The 3,5-dinitrobenzoate group is considered to have a near-optimal balance between chemical stability and reactivity for displacement in certain systems. caltech.edu For instance, in the context of preparing biradical precursors, the corresponding methanesulfonate (B1217627) ester and chloride were found to be too reactive for convenient handling, while acetate (B1210297) or benzoate esters were too stable for subsequent displacement reactions. caltech.edu The 3,5-dinitrobenzoate ester, however, provided the right level of reactivity. caltech.edu This balance makes 3,5-dinitrobenzoate esters useful intermediates in multi-step syntheses. plos.org

Thermogravimetric and differential thermal analyses of a related compound, 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate, showed that the crystal is stable up to 172 °C, indicating considerable thermal stability. researchgate.net

The nitro groups of the 3,5-dinitrobenzoate moiety can be chemically reduced. This reductive activation can lead to subsequent rearrangement reactions. For example, the reduction of nitro groups to amino groups is a common transformation, typically achieved using reagents like hydrogen gas with a palladium catalyst or tin(II) chloride.

Balance Between Chemical Stability and Reactivity Toward Displacement

Proton Transfer Mechanisms in 3,5-Dinitrobenzoate Salts

Proton transfer is a fundamental chemical process in the formation of salts from 3,5-dinitrobenzoic acid and various bases. This phenomenon involves the transfer of a hydrogen atom from the carboxylic acid group of 3,5-dinitrobenzoic acid to a proton-accepting atom, typically nitrogen, on the base molecule. The resulting products are an ammonium (B1175870) cation and a carboxylate anion, which are held together by electrostatic interactions and a network of hydrogen bonds.

The study of proton transfer in 3,5-dinitrobenzoate salts is crucial for understanding the resulting crystal structures and their properties. The extent of proton transfer can be influenced by several factors, including the pKa values of the acid and the base. A significant difference in pKa values (ΔpKa > 3) generally predicts the formation of an ionic salt through proton transfer. rsc.org Conversely, when the ΔpKa is small (0–3), it becomes more challenging to predict whether a salt or a neutral cocrystal will form, leading to what is known as the salt-cocrystal continuum. rsc.org

Several analytical techniques are employed to confirm proton transfer and characterize the resulting salts. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. In FTIR, the presence of characteristic bands for the carboxylate anion (COO⁻) and the protonated base (e.g., NH₃⁺) confirms the transfer. researchgate.net X-ray diffraction studies provide definitive evidence by determining the precise locations of atoms within the crystal lattice, revealing the formation of new N-H bonds and the deprotonation of the carboxylic acid. rsc.orgiucr.org

Detailed research findings have elucidated the proton transfer mechanisms in various 3,5-dinitrobenzoate salts:

With aminomethyl pyridines: When 3,5-dinitrobenzoic acid is crystallized with 2-, 3-, or 4-aminomethyl pyridine (B92270), a proton transfer occurs from the carboxylic acid to the pyridine nitrogen. rsc.org This results in the formation of ammonium carboxylate salts with distinct one-dimensional hydrogen-bonding columns. rsc.org For instance, with ((2-pyridylmethyl)ammonium) (3,5-dinitrobenzoate), the hydrogen-bonding column consists of alternating ring motifs, while the salt with ((3-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) features repeating rings. rsc.org

With haloanilines: Co-crystallization of 3,5-dinitrobenzoic acid with haloanilines can result in either salts (via proton transfer) or neutral cocrystals. rsc.org The outcome is influenced by the specific haloaniline and can lead to thermochromic complexes that exist as both forms under ambient conditions. rsc.org In the ionic salt forms, charge-assisted hydrogen bonding between the anilinium cation (NH₃⁺) and the carboxylate anion of the 3,5-dinitrobenzoate directs the formation of three-dimensional networks. rsc.org

With 4-dimethylaminopyridine (B28879) (DMAP): The reaction of 3,5-dinitrobenzoic acid with DMAP leads to the formation of a proton transfer complex, bis-(4-Dimethylaminopyridinium) bis-(3,5-Dinitrobenzoate) Monohydrate. researchgate.net Spectroscopic and computational studies have confirmed the protonation of the pyridine ring and the formation of strong hydrogen bonds between the resulting cation and the 3,5-dinitrobenzoate anion. researchgate.net

With isonipecotamide (B28982): The interaction between 3,5-dinitrobenzoic acid and isonipecotamide (piperidine-4-carboxamide) results in the formation of a 1:1 proton-transfer compound, 4-carbamoylpiperidinium 3,5-dinitrobenzoate. nih.gov In this salt, the piperidinium (B107235) cation and the 3,5-dinitrobenzoate anion are linked through hydrogen bonds, forming a one-dimensional ribbon structure. nih.gov

The table below summarizes the proton transfer characteristics in selected 3,5-dinitrobenzoate salts.

| Base | Resulting Salt | Key Structural Features | Citation |

| 2-Aminomethyl pyridine | ((2-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) | 1D hydrogen-bonding columns with alternating R¹₂(4) and R²₄(8) rings. | rsc.org |

| 3-Aminomethyl pyridine | ((3-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) | 1D hydrogen-bonding column with repeating R³₄(10) rings. | rsc.org |

| 4-Aminomethyl pyridine | ((4-pyridylmethyl)ammonium) (3,5-dinitrobenzoate) | Unique "Chinese knot" shape among four cations instead of a column. | rsc.org |

| 4-Iodoaniline | 4-Iodoanilinium 3,5-dinitrobenzoate | Ionic species with hydrogen bonding between the anilinium group and the carboxylate group. | bath.ac.uk |

| 4-Dimethylaminopyridine | bis-(4-Dimethylaminopyridinium) bis-(3,5-Dinitrobenzoate) Monohydrate | Proton transfer to the pyridine ring, forming strong hydrogen bonds. | researchgate.net |

| Isonipecotamide | 4-Carbamoylpiperidinium 3,5-dinitrobenzoate | 1D ribbons formed by hydrogen bonds between the piperidinium cation and the dinitrobenzoate anion. | nih.gov |

These examples highlight the versatility of 3,5-dinitrobenzoic acid in forming a diverse range of salts through proton transfer, leading to a rich variety of supramolecular architectures governed by hydrogen bonding.

Synthesis and Characterization of Functionalized Benzyl 3,5 Dinitrobenzoate Derivatives and Analogues

Design and Synthesis of Novel Ester Analogues with Modified Benzyl (B1604629) Moieties

The synthesis of ester analogues with modified benzyl groups typically involves the esterification of 3,5-dinitrobenzoic acid or its more reactive derivative, 3,5-dinitrobenzoyl chloride, with a range of substituted benzyl alcohols. The modifications on the benzyl moiety are introduced to study structure-activity relationships (SAR).

A general and efficient route to these esters is the reaction of 3,5-dinitrobenzoyl chloride with the desired substituted benzyl alcohol. hansshodhsudha.com The acid chloride is often prepared by treating 3,5-dinitrobenzoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.com The subsequent reaction with the alcohol proceeds to form the target ester.

Research has explored various substitutions on the benzyl ring. For instance, N-benzyl 3,5-dinitrobenzamides have been synthesized with different groups at the para-position of the benzyl ring. nih.gov Although these are amide analogues, the synthetic strategy for modifying the benzyl group is parallel to that for esters. The synthesis of substituted benzyl alcohols can be achieved through various means, including the reduction of corresponding benzoic acids or aldehydes.

Furthermore, research into related structures like 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) demonstrates the synthesis of analogues where the benzyl group is modified to a benzylsulfanyl moiety. acs.org In these cases, substituted benzyl alcohols are converted into the corresponding benzyl halides, which are then used to alkylate sulfur-containing heterocycles. acs.org This highlights the versatility of using modified benzyl precursors to create a wide array of analogues. For example, 3-cyano-5-nitrobenzyl derivatives have been synthesized and investigated. acs.org

| Compound Type | Benzyl Moiety Modification | Synthetic Precursors | General Method | Reference |

|---|---|---|---|---|

| N-Benzyl 3,5-Dinitrobenzamides | Substituents at the para-position of the benzyl ring | Substituted anilines, 2-bromoethanamine hydrobromide | Coupling of amines followed by reaction with 3,5-dinitrobenzoyl chloride | nih.gov |

| 3,5-Dinitrobenzylsulfanyl Tetrazoles | 3-Cyano-5-nitrobenzyl | 3-Cyano-5-nitrobenzyl halide, 1H-tetrazole-5-thiols | Alkylation of tetrazole-thiols with benzyl halides | acs.org |

| 3,5-Dinitrobenzylsulfanyl Oxadiazoles | 3-Cyano-5-nitrobenzyl | 3-Cyano-5-nitrobenzyl halide, 1,3,4-oxadiazole-2-thiols | Alkylation of oxadiazole-thiols with benzyl halides | acs.org |

| Coumarin-Triazole Hybrids | N-benzyl, N-(2-fluorobenzyl), N-(2-nitrobenzyl) | Substituted benzyl halides, sodium azide, propargylated coumarin | Click chemistry to link benzyl-azide with alkyne-functionalized coumarin | frontiersin.org |

Investigation of Different Ester and Amide Derivatives of 3,5-Dinitrobenzoic Acid

A significant body of research has been dedicated to synthesizing and characterizing a diverse range of ester and amide derivatives of 3,5-dinitrobenzoic acid. These studies are crucial for understanding how changes in the ester or amide portion of the molecule affect its properties.

The synthesis of 3,5-dinitrobenzoate (B1224709) esters is a fundamental reaction in organic chemistry, often used for the derivatization of alcohols. hansshodhsudha.com Several methods are employed for their preparation:

Conventional Acid Chloride Route : This is a two-step process where 3,5-dinitrobenzoic acid is first converted to 3,5-dinitrobenzoyl chloride using an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.com The resulting acid chloride is then reacted with an alcohol to yield the ester. hansshodhsudha.com This method is generally efficient but involves hazardous reagents and by-products like HCl and SO₂. hansshodhsudha.com

Direct Acid-Catalyzed Esterification : This method involves heating the carboxylic acid and alcohol together in the presence of a strong acid catalyst, such as sulfuric acid. For example, methyl 3,5-dinitrobenzoate was synthesized by refluxing 3,5-dinitrobenzoic acid in methanol (B129727) with sulfuric acid, yielding a high purity product. prepchem.com While simpler, this reaction is often reversible and may result in lower yields for certain derivatives.

Microwave-Assisted Synthesis : A greener approach involves the direct reaction of 3,5-dinitrobenzoic acid and an alcohol under microwave irradiation, often with a catalytic amount of sulfuric acid. researchgate.net This method significantly reduces reaction times (from hours to minutes) and avoids the use of toxic chlorinating agents. researchgate.net It has been successfully applied to various primary alcohols. researchgate.net

Coupling Agent-Mediated Synthesis : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to couple 3,5-dinitrobenzoic acid directly with phenols to form aryl esters in moderate to high yields. doi.orgbrainly.com

A collection of twenty different ester and amide derivatives of 3,5-dinitrobenzoic acid were synthesized and characterized using methods including FTIR, ¹H-NMR, ¹³C-NMR, and HRMS. wiley.com

| Ester Derivative | Alcohol Used | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| Methyl 3,5-dinitrobenzoate | Methanol | Acid-catalyzed reflux | Yield of 92% was achieved after 26 hours of reflux. | prepchem.com |

| Ethyl 3,5-dinitrobenzoate | Ethanol (B145695) | Microwave-assisted | Reaction completed in 2-5 minutes at 70°C. | researchgate.net |

| 3-Tolyl 3,5-dinitrobenzoate | 3-Cresol | EDCI/DMAP coupling | Synthesized in moderate to high yield at room temperature. | doi.org |

| Propyl 3,5-dinitrobenzoate | Propan-1-ol | General esterification | Part of a library of twenty esters and amides synthesized for biological screening. | wiley.com |

The synthesis of 3,5-dinitrobenzamide (B1662146) derivatives generally follows a common pathway involving the initial formation of 3,5-dinitrobenzoyl chloride. doi.orgrsc.org This reactive intermediate is then treated with a suitable primary or secondary amine to form the corresponding amide linkage. rsc.orgmdpi.com Pyridine (B92270) or triethylamine (B128534) is often used as a base to neutralize the HCl generated during the reaction. rsc.orgmdpi.com

A wide array of amines has been utilized to create diverse libraries of 3,5-dinitrobenzamides:

N-Alkylphenyl Derivatives : A series of N-alkylphenyl-3,5-dinitrobenzamide analogs were synthesized by reacting 3,5-dinitrobenzoyl chloride with various substituted anilines in pyridine. rsc.orgrsc.org

N-Alkyl Derivatives : Simple N-alkyl-3,5-dinitrobenzamides, such as N-octyl-3,5-dinitrobenzamide and N-decyl-3,5-dinitrobenzamide, were prepared by reacting the acid chloride with the corresponding n-alkylamine and triethylamine in dichloromethane. mdpi.com

Derivatives with Fused Rings : More complex amides containing fused ring systems have been synthesized, demonstrating the versatility of the synthetic route. nih.gov

Aryl Amides : N-aryl 3,5-dinitrobenzamides were prepared by refluxing 3,5-dinitrobenzoic acid in thionyl chloride, followed by reaction of the crude acid chloride with various aryl amines. doi.org

| Amide Derivative | Amine Used | Synthesis Method | Reference |

|---|---|---|---|

| N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamide | (2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methanamine | Acid chloride route | nih.gov |

| N-octyl-3,5-dinitrobenzamide | n-octylamine | Acid chloride route with triethylamine | mdpi.com |

| N-(Naphthalene-1-yl)-3,5-dinitrobenzamide | Naphthalen-1-amine | Acid chloride route | doi.org |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Acid chloride route with triethylamine | tandfonline.com |

Development of Hybrid Compounds Incorporating the 3,5-Dinitrophenyl Scaffold

The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the 3,5-dinitrophenyl scaffold to develop novel compounds. This strategy aims to create hybrid molecules with potentially enhanced or multi-target activity.

Several studies have focused on creating hybrids of the 3,5-dinitrophenyl group with various heterocyclic systems known for their pharmacological importance:

Thiadiazole and Oxadiazole Hybrids : A prominent area of research involves linking the 3,5-dinitrophenyl moiety to 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings. nih.govplos.org The synthesis of these hybrids often starts with 3,5-dinitrobenzoic acid, which is converted to 3,5-dinitrobenzohydrazide. plos.org This hydrazide then serves as a key intermediate to construct the oxadiazole ring or its precursors. For example, an extensive series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives were prepared and evaluated. plos.org Similarly, 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives have been synthesized and investigated. nih.govresearchgate.net

Isatin-Thiadiazole Hybrids : Novel hybrids incorporating isatin (B1672199), a privileged scaffold in medicinal chemistry, have been developed. The synthesis involves creating Schiff bases by reacting 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (B2897427) with isatin or its N-alkyl derivatives. bioline.org.br

Pyrazole (B372694) Hybrids : The 3,5-dinitrobenzamide structure has been integrated with pyrazole moieties. N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide was synthesized by reacting 3,5-dinitrobenzoyl chloride with the corresponding pyrazol-5-amine derivative. tandfonline.com

Dendrimer Building Blocks : The 3,5-dinitrophenyl group has been used in the synthesis of dendrimers. In one approach, 3,5-dinitrobenzoic acid was used as a starting material in a four-step procedure to synthesize the allyl ester of 3,5-diaminocinnamic acid, an AB₂ building block for poly(aromatic amide) dendrimers. acs.org

| Hybrid Scaffold | Key Intermediate | Synthetic Strategy | Example Compound | Reference |

|---|---|---|---|---|

| 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole | 3,5-Dinitrobenzohydrazide | Cyclization of hydrazide precursors | N-Benzyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | plos.org |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine | Used as a starting material for further functionalization | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | nih.gov |

| Isatin-Thiadiazole | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine | Schiff base formation with isatin | 3-(5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-ylimino)indolin-2-one | bioline.org.br |

| Poly(aromatic amide) Dendrimer | 3,5-Dinitrobenzoic acid | Multi-step synthesis to form an AB₂ monomer (3,5-diaminocinnamic acid allyl ester) | Second-generation poly(aromatic amide) dendrimers | acs.org |

Applications of Benzyl 3,5 Dinitrobenzoate in Advanced Materials Science

Exploration as Nonlinear Optical (NLO) Materials

Benzyl (B1604629) 3,5-dinitrobenzoate (B1224709) and its derivatives are extensively studied for their nonlinear optical (NLO) properties. Organic NLO materials are of great interest for applications in opto-electronics, including frequency conversion and optical switching, due to their large second and third-order nonlinearities, fast response times, and high laser damage thresholds. researchgate.netrsc.orgresearchgate.net The NLO response in these organic materials is primarily driven by the presence of π-conjugated systems and the interaction between electron donor and acceptor groups within the molecule. erode-sengunthar.ac.innih.gov

Theoretical and Experimental Assessment of First-Order Hyperpolarizability

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO properties of Benzyl 3,5-dinitrobenzoate and related compounds. nih.govacs.org These computational studies involve optimizing the molecular geometry and calculating the hyperpolarizability values. researchgate.net

For instance, theoretical calculations for similar dinitrobenzoate compounds have shown first-order hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO studies. researchgate.net These high values are a strong indicator of the material's potential for efficient second-harmonic generation (SHG). Experimental validation of these theoretical findings is often carried out using techniques like the Kurtz powder method. researchgate.net The conformation of the molecule can also influence the second-order polarizabilities. nih.gov

Table 1: Comparison of First-Order Hyperpolarizability (β) of Related Dinitrobenzoate Compounds

| Compound | First-Order Hyperpolarizability (β) vs. Urea | Reference |

| 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate (BDNB) | 16 times greater | researchgate.net |

| 3-amino-2-chloropyridine:benzilic acid | 44 times greater | researchgate.net |

| 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (AMPDB) | 37 times greater | researchgate.net |

| A related dinitrobenzoate compound | 32 times greater | researchgate.net |

Role of Intramolecular Charge Transfer in Enhancing NLO Properties

The significant NLO response of this compound and its derivatives is fundamentally linked to intramolecular charge transfer (ICT). beilstein-journals.org The presence of the electron-withdrawing nitro groups (-NO2) on the benzoate (B1203000) ring and the electron-donating character of the benzyl group creates a "push-pull" electronic structure. erode-sengunthar.ac.in Upon excitation by an external electric field, such as that from a laser, electrons are redistributed from the donor to the acceptor parts of the molecule. nih.gov

This ICT process leads to a large change in the dipole moment of the molecule, which is directly related to its hyperpolarizability. The efficiency of this charge transfer is a critical factor in determining the magnitude of the NLO effect. acs.org The low HOMO-LUMO energy gap in these types of molecules confirms the high reactivity and the potential for significant ICT. researchgate.net

Integration in Opto-electronic Devices

The promising NLO properties of this compound and its analogs make them potential candidates for integration into various opto-electronic devices. researchgate.net Materials with high NLO activity are essential for applications such as frequency doubling of lasers, optical parametric oscillation, and electro-optic modulation. researchgate.netrsc.org

The good optical transparency of crystals grown from these compounds in the visible and near-infrared regions is a crucial characteristic for their use in frequency conversion applications. researchgate.neterode-sengunthar.ac.in Furthermore, the thermal stability of these materials is an important factor for practical device applications. researchgate.net Research has shown that related dinitrobenzoate crystals can be stable up to temperatures that are suitable for many opto-electronic applications. researchgate.net The blue light emission characteristics observed in some dinitrobenzoate derivatives further expand their potential use in optoelectronic devices. erode-sengunthar.ac.in

Formation of Charge-Transfer Complexes for Functional Materials Development

This compound can act as an electron acceptor in the formation of charge-transfer (CT) complexes. nih.gov These complexes are formed through non-covalent interactions between an electron-donating molecule and an electron-accepting molecule. nih.gov The formation of CT complexes can lead to the development of new functional materials with unique optical, electronic, and magnetic properties. aps.orgresearchgate.net

The interaction between the electron-rich aromatic ring of a donor molecule and the electron-deficient ring of this compound can induce a charge transfer, resulting in a colored complex. nih.gov The study of these complexes is important for understanding fundamental chemical processes and for designing materials with tailored properties. researchgate.net The formation of such complexes has been investigated for applications in various fields, including the development of sensors and organic conductors. researchgate.net The 3,5-dinitrobenzoate anion is a versatile building block for creating charge-transfer complexes with various organic cations through proton transfer or other non-covalent interactions. erode-sengunthar.ac.in

Future Research Directions and Emerging Perspectives for Benzyl 3,5 Dinitrobenzoate

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of benzyl (B1604629) 3,5-dinitrobenzoate (B1224709) and related esters has traditionally relied on conventional esterification methods, such as the reaction of an alcohol with 3,5-dinitrobenzoyl chloride or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP). mdpi.comcaltech.edursc.org While effective, these methods can present challenges related to reaction conditions and the use of hazardous reagents.

Future research is increasingly focused on developing more efficient, selective, and environmentally benign synthetic strategies. A significant area of development is the application of green chemistry principles. Microwave-assisted synthesis using ionic liquids has emerged as a promising alternative. In this approach, the ionic liquid can function as both the solvent and an acid catalyst, dramatically reducing reaction times from hours to mere minutes and leading to high yields of 85–92% for primary and secondary alcohols. This method avoids toxic reagents and minimizes waste, aligning with modern standards for sustainable chemical synthesis.

Another avenue of exploration involves the selective reduction of 3,5-dinitrobenzoic acid to the corresponding alcohol, which can then be used in subsequent esterification reactions. Borane-tetrahydrofuran (BH₃·THF) has been shown to selectively reduce the carboxylic acid group while leaving the nitro groups intact, achieving yields between 79% and 98% when the reaction is maintained at low temperatures (e.g., -20°C) to suppress side reactions. Further research into catalyst design and reaction engineering will likely lead to even more refined and scalable synthetic protocols for benzyl 3,5-dinitrobenzoate and its derivatives.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry has become an indispensable tool for accelerating materials discovery, allowing researchers to predict the properties and behavior of molecules before undertaking laborious and costly experimental synthesis. For this compound and related systems, advanced computational modeling offers profound insights into their stability, reactivity, and potential applications.

Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations are used to determine fundamental properties such as bond dissociation energies, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). asianresassoc.org The HOMO-LUMO energy gap, for instance, is a critical parameter that provides information about the molecule's kinetic stability and electronic excitability. asianresassoc.orgresearchgate.net These theoretical models can accurately predict the most electron-deficient sites on the molecule, which are prone to nucleophilic attack, thereby guiding the design of new reactions. researchgate.net

Beyond single-molecule properties, computational methods are used to predict bulk material characteristics. Molecular dynamics simulations can model crystal packing arrangements, which are crucial for understanding the properties of solid-state materials. Furthermore, in silico studies are instrumental in designing dinitrobenzoate derivatives for specific functions. Molecular docking simulations can predict how these molecules might bind to biological targets, such as enzymes, which is vital for developing new therapeutic agents. researchgate.netnih.gov For materials chemistry applications, DFT can be used to calculate nonlinear optical (NLO) properties like first-order hyperpolarizability, identifying promising candidates for use in optoelectronic and photonic devices. researchgate.net

| Computational Method | Application in Dinitrobenzoate Research | Key Findings |

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and electrostatic potential maps. asianresassoc.org | Predicts reactive sites, kinetic stability, and suitability for NLO applications. researchgate.net |

| Molecular Dynamics (MD) | Simulation of crystal packing and bulk material properties. | Provides insight into solid-state behavior and intermolecular interactions. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes). researchgate.netnih.gov | Elucidates mechanisms of action for bioactive derivatives and guides drug design. researchgate.net |

| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. nih.gov | Assesses the drug-likeness and pharmacokinetic profiles of potential therapeutic compounds. nih.gov |

Exploration of New Applications in Specialized Materials Chemistry

The unique structure of this compound, featuring a highly electron-deficient aromatic ring, makes it a valuable component for a range of specialized materials. Research is expanding beyond its classical role as a derivatizing agent to harness these properties for advanced applications.

One of the most promising emerging fields is nonlinear optics (NLO) . Materials containing the 3,5-dinitrobenzoate moiety have been shown to exhibit significant NLO activity, including positive nonlinear refraction and two-photon absorption. asianresassoc.org This behavior is crucial for applications in optoelectronic and photonic devices, such as optical switching and data storage. researchgate.net Computational studies have confirmed that these molecules can possess a first-order hyperpolarizability many times larger than that of standard reference materials like urea. researchgate.net

Another innovative application is in the field of sensor technology . The electron-poor nature of the dinitroaromatic ring allows for strong interactions with electron-rich analytes. This principle has been demonstrated using related molecules, such as 4-methyl-3,5-dinitrobenzyl alcohol, as templates in molecularly imprinted sol-gel films for the sensitive detection of trace amounts of gas-phase explosives like TNT.

The 3,5-dinitrobenzoate moiety also serves as a critical scaffold in the development of advanced bioactive materials . Numerous studies have identified 3,5-dinitrobenzamides and related structures as potent agents against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.goviu.eduacs.org In these applications, the dinitroaromatic core is the key pharmacophore that is systematically functionalized to optimize activity and safety profiles. nih.gov

Finally, the 3,5-dinitrobenzoate group itself is utilized as a reactive functional group in complex organic synthesis. It has been described as having a near-optimum balance between chemical stability and reactivity, making it an excellent leaving group for activating hydroxyl groups toward displacement. caltech.edu This property is exploited in the synthesis of complex natural products and other high-value chemical targets. caltech.edu

| Application Area | Function of Dinitrobenzoate Moiety | Example Research Finding |

| Nonlinear Optics (NLO) | Contributes to high hyperpolarizability for optoelectronic applications. researchgate.net | Dinitrobenzoate-based crystalline materials show potential for photonic devices. asianresassoc.orgresearchgate.net |

| Sensor Technology | Acts as a recognition element for electron-rich analytes. | Used as a template in molecularly imprinted polymers for detecting explosives. |

| Bioactive Materials | Serves as a core pharmacophore for antitubercular agents. nih.govacs.org | N-benzyl 3,5-dinitrobenzamides exhibit potent activity against drug-resistant TB. nih.goviu.edu |

| Reactive Intermediates | Functions as a stable yet reactive leaving group in synthesis. caltech.edu | Provides an optimal balance of stability and reactivity for activating alcohols. caltech.edu |

Deeper Understanding of Structure-Reactivity Relationships in Dinitrobenzoate Systems

A fundamental understanding of how molecular structure dictates chemical reactivity is essential for the rational design of new molecules and materials. For dinitrobenzoate systems, future research aims to build a more detailed picture of these relationships. The presence of two strong electron-withdrawing nitro groups makes the aromatic ring of this compound highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org

Quantitative structure-activity relationships (QSAR) and linear free energy relationships (LFERs) are powerful tools for this purpose. The Hammett equation, a classic LFER, has been used to correlate the electronic effects of substituents with reaction rates in dinitrobenzene derivatives. semanticscholar.org More advanced frameworks, such as the Mayr electrophilicity scale, allow for the quantitative prediction of reaction rates for Michael additions and other processes involving these electrophilic systems. researchgate.net

A key theme in recent research is the concept of "balanced reactivity." Studies on related dinitroaromatic compounds have shown that there is often a non-linear correlation between chemical reactivity and biological activity. nih.gov A compound that is too reactive may be unstable or non-specific, while one that is not reactive enough will be inert. The 3,5-dinitrobenzoate ester is often cited as representing an optimal balance, being stable enough to handle while remaining sufficiently reactive to function as a leaving group in synthesis or to interact with biological targets. caltech.edunih.gov

Future work will likely focus on fine-tuning this reactivity. For example, in a series of antifungal 3,5-dinitrobenzoate derivatives, it was found that esters with short alkyl side chains displayed superior biological activity profiles, demonstrating a clear structure-activity relationship. researchgate.netwiley.com By systematically modifying the benzyl group and other parts of the molecule and combining experimental kinetics with advanced computational modeling, researchers can develop a predictive understanding of how structural changes influence function, enabling the design of next-generation materials with precisely tailored properties.

Q & A

Q. What is the synthetic methodology for preparing benzyl 3,5-dinitrobenzoate, and what are the critical reaction conditions?

The synthesis typically involves esterification of 3,5-dinitrobenzoic acid with benzyl alcohol under acidic catalysis. Key steps include:

- Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

- Reaction with benzyl alcohol in anhydrous conditions (e.g., dry dichloromethane) at 0–25°C.

- Purification via recrystallization from ethanol or methanol . Note : Variations in reaction time and temperature may affect yields. The methyl ester analog (melting point 107–109°C) is well-documented, providing a reference for optimizing benzyl ester synthesis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm ester formation and nitro group positions. The benzyl group shows characteristic aromatic protons (δ 7.3–7.5 ppm) and a methylene singlet (δ 5.3–5.5 ppm) .

- IR Spectroscopy : Strong absorptions at ~1720 cm⁻¹ (ester C=O) and 1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .

- X-ray Crystallography : Resolve molecular geometry and nitro/ester group orientations. SHELXL is widely used for refinement .

Q. How is this compound utilized in derivatization reactions for identifying alcohols and phenols?

- Derivatization Protocol : React the compound with alcohols/phenols under basic conditions (e.g., pyridine) to form crystalline derivatives.

- Applications :

- Alcohols form 3,5-dinitrobenzoate esters with distinct melting points for identification .

- Phenols may require milder conditions to avoid decomposition .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound?

- Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., motifs) between nitro oxygen and benzyl hydrogen atoms.

- Impact on Stability : Strong intermolecular interactions may correlate with high melting points (~107–109°C for methyl ester analogs) .

Q. What experimental and computational strategies resolve contradictions in reported physical properties (e.g., melting points)?

- Purity Control : Recrystallize from non-polar solvents (e.g., hexane/ethyl acetate) to remove impurities affecting melting points.

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to distinguish melting and degradation events .

- DFT Calculations : Model intermolecular forces to predict lattice energies and validate experimental data .

Q. Can this compound serve as a building block in supramolecular chemistry or enzyme inhibition studies?

- Supramolecular Applications : The nitro groups act as hydrogen-bond acceptors, enabling co-crystal engineering with hydrogen-bond donors (e.g., urea derivatives) .

- Enzyme Inhibition : Structural analogs like 3,5-difluoro-2-hydroxybenzoic acid show salicylic acid-like bioactivity, suggesting potential for modifying enzyme active sites .

Q. How is SHELX software applied in refining the crystal structure of this compound derivatives?

- Data Collection : High-resolution X-ray data (≤1.0 Å) are ideal for SHELXL refinement.

- Twinned Data : Use SHELXPRO to handle twinning in crystals with pseudo-symmetry .

- Validation : Check R-factors (<5%) and residual electron density maps for model accuracy .

Key Research Gaps and Recommendations

- Synthetic Optimization : Explore microwave-assisted esterification to reduce reaction times.

- Biological Screening : Test this compound in anti-inflammatory assays, leveraging structural similarities to salicylic acid derivatives .

- Computational Modeling : Perform molecular dynamics simulations to predict solubility and reactivity in non-polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.